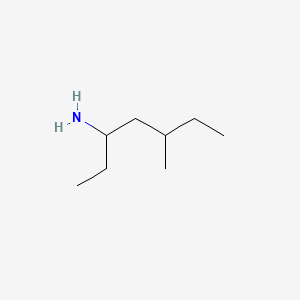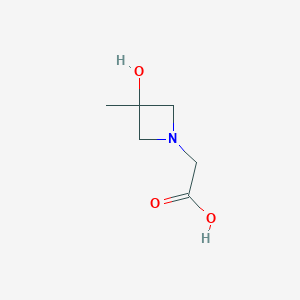
Azepane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepane-2-carboxamide is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. It is a derivative of azepane, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has gained attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azepane-2-carboxamide can be synthesized through several methods. One common approach involves the cyclization of keto carboxylic acids with primary amines and isocyanides under ultrasound irradiation . This one-pot reaction is efficient and environmentally friendly, offering good yields and minimal waste production.
Another method involves the Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines . This approach allows for the selective preparation of trifluoromethyl-substituted azepane-2-carboxamides and their phosphorous analogues.
Industrial Production Methods
Industrial production of this compound typically involves scalable one-pot reactions that minimize the number of steps and maximize yield. The use of ultrasound-assisted synthesis and Cu(I)-catalyzed reactions are particularly attractive for industrial applications due to their efficiency and environmental benefits.
Analyse Des Réactions Chimiques
Types of Reactions
Azepane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydrogenated forms, and various substituted azepane-2-carboxamides, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Azepane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound derivatives have shown potential as antidiabetic, anticancer, and antiviral agents.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of azepane-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Other derivatives may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepines: These compounds have a similar seven-membered ring structure but differ in their functional groups and substitution patterns.
Benzodiazepines: These compounds contain a fused benzene ring and exhibit different pharmacological properties.
Oxazepines: These compounds have an oxygen atom in the ring and show distinct chemical reactivity and biological activity.
Uniqueness
Azepane-2-carboxamide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown promising therapeutic potential, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
azepane-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c8-7(10)6-4-2-1-3-5-9-6/h6,9H,1-5H2,(H2,8,10) |
Clé InChI |
IAVUPBUMOXMJKJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(NCC1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Furo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11923087.png)


![7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)
![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)





